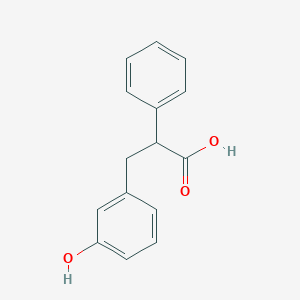
3-(3-羟基苯基)-2-苯基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxyphenyl)propanoic acid is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins, which are abundant in chocolate, by the microflora in the colon . It is suspected to have antioxidant properties . It is also a probable metabolite of m-tyrosine (3-hydroxyphenylalanine) and is reported as an excretion product of the anaerobic bacteria of the Clostridium genus .
Synthesis Analysis
An improved method to synthesize 3-(3-Hydroxyphenyl)propanoic acid (HPHPA) has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .
Molecular Structure Analysis
The molecular formula of 3-(3-Hydroxyphenyl)propanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) . The Canonical SMILES is C1=CC(=CC(=C1)O)CCC(=O)O .
Chemical Reactions Analysis
3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon .
Physical And Chemical Properties Analysis
The molecular weight of 3-(3-Hydroxyphenyl)propanoic acid is 182.17 g/mol . It is a member of phenols and a dihydroxy monocarboxylic acid .
科学研究应用
Biomedical Research
Summary of the Application
3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is a highly abundant but little-studied metabolite normally found in human urine . It is believed to be formed from the action of specific gut microflora (especially Clostridia sp.) on polyphenolic compounds found in fruits .
Methods of Application or Experimental Procedures
An improved method to synthesize HPHPA is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .
Results or Outcomes
The presence of abnormal concentrations of HPHPA in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . It has been suggested that HPHPA may act as a dopamine or catecholamine analog. Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior . As a result, HPHPA has been touted as a possible diagnostic biomarker for several neurological conditions .
Synthesis of Unlabeled and 13C-Labeled HPHPA
Summary of the Application
An improved method to synthesize the highly abundant and biomedically important urinary metabolite 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is reported . This method provides an expedient route to prepare a 13C isotopically labeled HPHPA that can be used as a standard for quantitative LC-MS analysis .
Methods of Application or Experimental Procedures
The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature .
Results or Outcomes
The synthesized metabolite standard was used to detect and accurately quantify its presence in human urine samples using both NMR and LC-MS techniques .
Suzuki–Miyaura Coupling
Summary of the Application
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .
Treatment of Atherosclerosis
Summary of the Application
3-(3-Hydroxyphenyl) propionic acid (3-HPPA), a microbial metabolite of quercetin, has been demonstrated to have a role in the treatment of atherosclerosis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source. However, it is likely that 3-HPPA is administered as part of a treatment regimen .
Results or Outcomes
The study conducted by Feng et al. (2021) demonstrated the role of 3-HPPA in the treatment of atherosclerosis .
Biosynthesis Pathway for 3-HP Production
Summary of the Application
3-Hydroxypropionic acid (3-HP) is an emerging platform chemical, which can be used for the production of various value-added chemicals . The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals. Accordingly, microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP .
Methods of Application or Experimental Procedures
A novel oxaloacetate pathway was successfully established for 3-HP biosynthesis. Firstly, a 3-HP production module was designed and constructed in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Results or Outcomes
The final engineered strain, thTAM-47, produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .
安全和危害
属性
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXBLMCMACDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
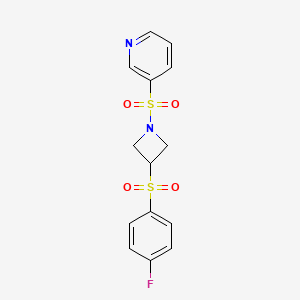
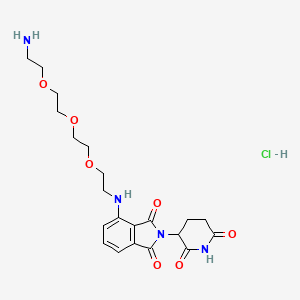
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
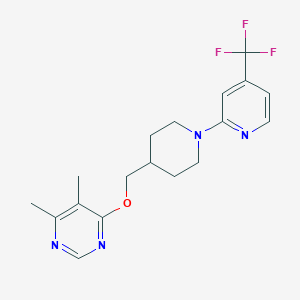
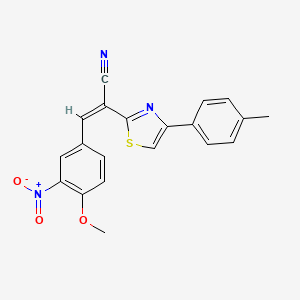
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)